molecular formula C16H11F3O4S B14209354 Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester CAS No. 817160-36-4

Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester

Cat. No.: B14209354
CAS No.: 817160-36-4
M. Wt: 356.3 g/mol
InChI Key: CKWIPCBWGJNNOS-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is a complex organic compound that combines the properties of methanesulfonic acid, trifluoroacetic acid, and fluorenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester typically involves the esterification of methanesulfonic acid with a fluorenone derivative. One common method is the reaction of 9H-fluoren-2-yl methanesulfonate with trifluoroacetic anhydride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester can undergo various chemical reactions, including:

    Oxidation: The fluorenone moiety can be oxidized to form fluorenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: 2-(9H-fluoren-2-yl)-2-hydroxyethyl ester.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester involves its interaction with various molecular targets. The fluorenone moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the trifluoromethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid, trifluoro-, 9H-fluoren-2-yl ester: Similar structure but lacks the oxoethyl group.

    Fluorenone derivatives: Compounds with similar fluorenone moiety but different functional groups.

    Trifluoromethanesulfonates: Compounds with similar trifluoromethanesulfonate group but different core structures.

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(9H-fluoren-2-yl)-2-oxoethyl ester is unique due to its combination of fluorenone and trifluoromethanesulfonate functionalities, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

817160-36-4

Molecular Formula

C16H11F3O4S

Molecular Weight

356.3 g/mol

IUPAC Name

[2-(9H-fluoren-2-yl)-2-oxoethyl] trifluoromethanesulfonate

InChI

InChI=1S/C16H11F3O4S/c17-16(18,19)24(21,22)23-9-15(20)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2

InChI Key

CKWIPCBWGJNNOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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